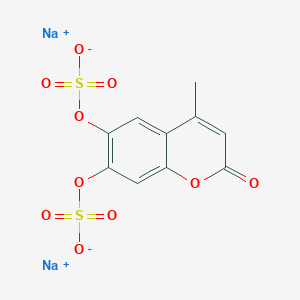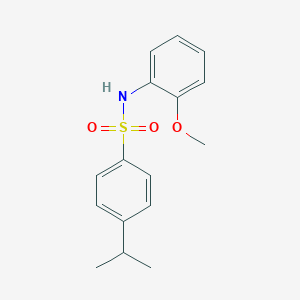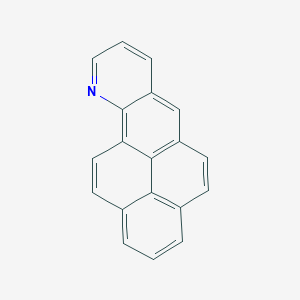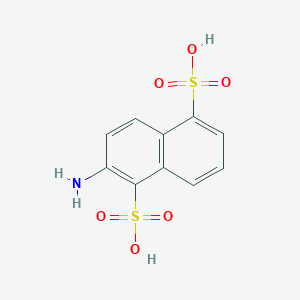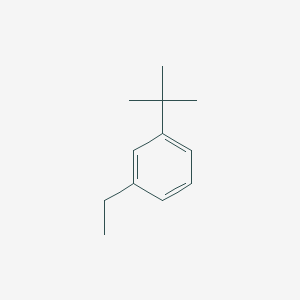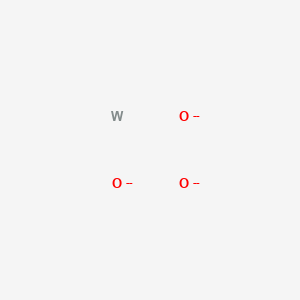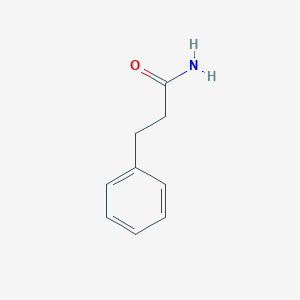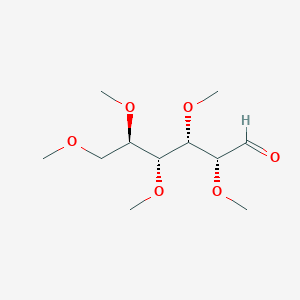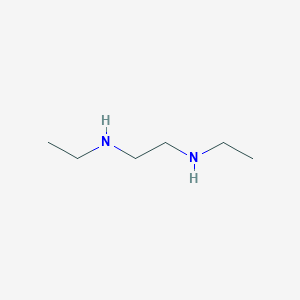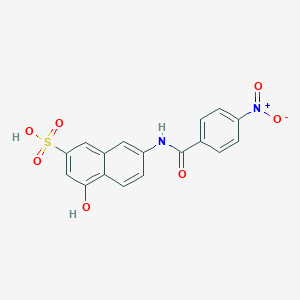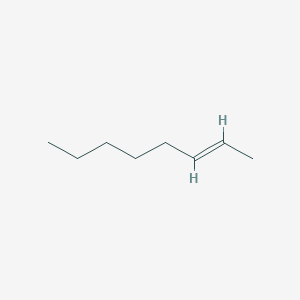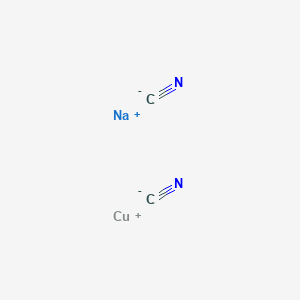
sodium;copper(1+);dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;copper(1+);dicyanide is an inorganic compound with the molecular formula CuNa(CN)2. This compound is a coordination complex where copper is in the +1 oxidation state, and it is coordinated with sodium and cyanide ions. It is used in various industrial applications, particularly in electroplating and as a reagent in organic synthesis.
準備方法
sodium;copper(1+);dicyanide can be synthesized through several methods:
Reduction of Copper(II) Sulfate: One common method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate the compound as a pale yellow powder.
Direct Combination: Another method involves the direct combination of copper(I) cyanide with sodium cyanide in an aqueous solution, which results in the formation of the desired complex.
化学反応の分析
sodium;copper(1+);dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .
科学的研究の応用
sodium;copper(1+);dicyanide has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in electroplating processes to deposit copper on various substrates.
作用機序
The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .
類似化合物との比較
sodium;copper(1+);dicyanide can be compared with other similar compounds, such as:
Copper(I) Cyanide: This compound has a similar structure but lacks the sodium ion.
Sodium Cyanide: This compound is a simple cyanide salt and is highly toxic.
Copper(II) Cyanide: This compound contains copper in the +2 oxidation state and has different reactivity and applications compared to copper(1+) sodium cyanide(1:1:2).
This compound is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
13715-19-0 |
|---|---|
分子式 |
C2CuN2Na2 |
分子量 |
138.57 g/mol |
IUPAC名 |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
InChIキー |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
正規SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Key on ui other cas no. |
13715-19-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


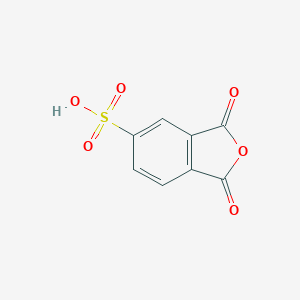
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
